Product packaging for Azepane-4-carbonitrile(Cat. No.:CAS No. 1259062-50-4)

Azepane-4-carbonitrile

Cat. No.: B580898
CAS No.: 1259062-50-4
M. Wt: 124.187
InChI Key: FDDYAXBCPQKJLJ-UHFFFAOYSA-N
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Description

Significance of Saturated Azepane Scaffolds in Heterocyclic Chemistry

Saturated heterocyclic compounds are foundational to medicinal chemistry, with a significant number of biologically active molecules incorporating these structures. frontiersin.org Among these, the seven-membered saturated nitrogen heterocycle known as the azepane scaffold is of considerable interest. researchgate.netijrpr.com The three-dimensional nature of saturated rings is considered more drug-like compared to their flat aromatic counterparts, often leading to improved water solubility. frontiersin.org Azepane and its derivatives are recognized as valuable skeletons in the design of novel therapeutic compounds due to their ring flexibility and the potential for diverse functionalization. ijrpr.comresearchgate.net

The importance of the azepane ring is underscored by its presence in numerous pharmacologically active agents with a wide range of biological activities, including antidepressant, anticonvulsant, and antimicrobial properties. ijrpr.comresearchgate.net Research has shown that these seven-membered nitrogen-containing rings are key pharmacophores in designing agents that act on the central nervous system. ijrpr.com The ability to functionalize the azepane scaffold at various positions allows for the fine-tuning of a molecule's physicochemical and biological properties, making it a privileged structure in drug discovery and development. u-szeged.hunih.gov The synthesis of functionalized azepanes is a dynamic area of research, focused on creating complex scaffolds with enhanced pharmacodynamics for new pharmaceutical agents. ijrpr.comu-szeged.hu

Overview of Azepane-4-carbonitrile as a Subject of Advanced Research

This compound is a specific derivative of the azepane scaffold, characterized by a nitrile (-C≡N) group attached to the fourth carbon of the seven-membered ring. This compound, with the molecular formula C7H12N2, serves as a significant building block in synthetic organic and medicinal chemistry. chemicalbook.in Its structure combines the flexible, three-dimensional azepane ring with the reactive and electronically significant nitrile group.

The compound is recognized primarily as a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. The nitrile group can undergo various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing a gateway to a wide array of functionalized azepane derivatives. The positioning of the substituent at the 4-position is crucial, as it influences the molecule's conformational preferences and the stereochemical outcomes of subsequent reactions, while maintaining the core structure of the azepane ring.

Below is a table summarizing the fundamental properties of this compound.

PropertyValue
CAS Number 1259062-50-4 chemicalbook.insigmaaldrich.com
Molecular Formula C7H12N2 chemicalbook.in
Molecular Weight 124.18 g/mol chemicalbook.in
IUPAC Name This compound sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and dimethylformamide.
InChI Key FDDYAXBCPQKJLJ-UHFFFAOYSA-N sigmaaldrich.com

Note: Data presented is for the base compound. A hydrochloride salt form is also commonly available. achmem.commanchesterorganics.com

Current Research Landscape and Academic Imperatives Pertaining to this compound

The current research landscape for this compound and related structures is driven by the demand for novel, structurally diverse molecules in drug discovery. A primary academic imperative is the development of efficient and stereocontrolled synthetic routes to access functionalized azepanes. u-szeged.hu Research efforts focus on using these scaffolds to create new therapeutic agents. For instance, azepane derivatives have been investigated as potent inhibitors of protein kinases, such as Protein Kinase B (PKB), which are important targets in cancer therapy. nih.gov

The synthesis of various substituted azepane derivatives is a key theme, with studies exploring how different functional groups impact biological activity. mdpi.commdpi.com For example, research into polyhydroxylated azepanes highlights the synthetic challenges and the importance of controlling stereochemistry, which is critical for their function as glycosidase inhibitors. mdpi.com Furthermore, recent studies have explored the incorporation of azepane-based amino acids into peptides, demonstrating that these structures can induce specific helical conformations, which is significant for designing new peptide-based therapeutics. chemrxiv.org The overarching goal is to leverage the unique structural and chemical properties of the azepane scaffold, and by extension intermediates like this compound, to build complex molecular architectures for targeted biological applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B580898 Azepane-4-carbonitrile CAS No. 1259062-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDYAXBCPQKJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Azepane 4 Carbonitrile and Its Derivatives

Strategies for the Construction of the Azepane Ring System

Ring Expansion Methodologies from Precursor Heterocycles (e.g., Pyrrolidines and Piperidines)

Ring expansion reactions represent a powerful strategy for the synthesis of azepanes from more readily available smaller ring systems like pyrrolidines and piperidines. These methods often involve the formation of a bicyclic intermediate, which then undergoes a regioselective ring-opening to yield the desired seven-membered ring.

One common approach involves the two-carbon homologation of pyrrolidines and piperidines. For instance, palladium-catalyzed allylic amine rearrangements can efficiently convert 2-alkenyl pyrrolidines and piperidines into their corresponding azepane and azocane (B75157) counterparts. rsc.orgchemrxiv.org This method is notable for its mild conditions and tolerance of various functional groups, and it can proceed with high enantioretention, making it valuable for the synthesis of chiral azepanes. rsc.orgchemrxiv.org The reaction is driven by the relief of ring strain and the formation of a more stable conjugated system. rsc.org

Another strategy involves the ring expansion of azetidines fitted with a 3-hydroxypropyl side chain at the 2-position. nih.gov Intramolecular N-alkylation of the activated primary alcohol leads to a bicyclic azetidinium intermediate. nih.govacs.org Subsequent nucleophilic opening of this intermediate by various nucleophiles, such as cyanide, can lead to the formation of azepanes. nih.govacs.org The regioselectivity of the ring opening, which determines whether a pyrrolidine (B122466) or an azepane is formed, is influenced by the substitution pattern on the azetidine (B1206935) ring and the nature of the nucleophile. nih.govacs.org

Similarly, the ring expansion of piperidine (B6355638) derivatives can be achieved with high stereoselectivity and regioselectivity. rsc.org This strategy has been successfully applied to the construction of diastereomerically pure azepane derivatives in excellent yields. rsc.org The stereochemistry of the starting piperidine dictates the stereochemical outcome of the azepane product.

The synthesis of 2-fluoroalkyl-4-substituted azepanes has been achieved through the ring expansion of trifluoromethylated pyrrolidines. researchgate.netscienceopen.com This method proceeds via a regioselective attack of nucleophiles on a bicyclic azetidinium intermediate, allowing for the synthesis of a broad range of azepanes with substitution at the C4 position. researchgate.net

Table 1: Examples of Ring Expansion Methodologies for Azepane Synthesis

Starting MaterialReagents/ConditionsProductKey FeaturesReference(s)
2-Alkenyl PyrrolidinePalladium CatalystAzepaneTwo-carbon homologation, high enantioretention. rsc.orgchemrxiv.org
2-(3-Hydroxypropyl)azetidineActivation, Nucleophile (e.g., CN⁻)Azepane/PyrrolidineCompetitive formation, regioselectivity depends on substrate and nucleophile. nih.govacs.org
Substituted PiperidineRing Expansion ConditionsDiastereomerically Pure AzepaneHigh stereoselectivity and regioselectivity. rsc.org
Trifluoromethylated PyrrolidineNucleophiles2-Fluoroalkyl-4-substituted AzepaneAccess to functionalized azepanes. researchgate.netscienceopen.com

Cycloaddition and Annulation Reactions in Azepane Formation

Cycloaddition and annulation reactions are powerful tools for the construction of the azepane framework, often allowing for the rapid assembly of complex molecular architectures. These reactions typically involve the combination of two or more components to form the seven-membered ring in a single or a few steps.

A notable example is the [4+3] annulation of donor-acceptor cyclopropanes with azadienes. nih.gov This reaction, catalyzed by Lewis acids such as Ytterbium triflate (Yb(OTf)₃), provides a convergent route to densely substituted azepanones with good to excellent yields and high diastereoselectivity. nih.gov An asymmetric variant of this reaction has been developed using a copper(II) triflate/trisoxazoline ligand system, enabling the synthesis of chiral azepanones. nih.gov

Gold-catalyzed intermolecular [4+3] annulation of α,β-unsaturated imines with propargyl esters offers another efficient route to azepines. nih.gov This methodology allows for the construction of the azepine ring from simple and readily available starting materials. nih.gov Similarly, a hafnium-catalyzed [6+1] cycloaddition of N-tethered ynenitriles with Reformatsky reagents has been reported for the direct synthesis of 3-amino-2,7-dihydro-1H-azepine-4-carboxylates. researchgate.net

Furthermore, the synthesis of novel tetrazolo-fused azepanes can be achieved from azido (B1232118) nitriles through a 1,3-intramolecular dipolar cycloaddition. rsc.org This reaction provides access to unique azepane derivatives with potential biological applications. rsc.org

A formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes, catalyzed by copper, has been developed for the synthesis of various alkene- or alkyne-containing azepanes. researchgate.netnih.govacs.org This reaction proceeds with excellent chemo- and site-selectivity and has a broad substrate scope. researchgate.netnih.govacs.org

Table 2: Examples of Cycloaddition and Annulation Reactions for Azepane Synthesis

Reaction TypeReactantsCatalyst/ConditionsProductReference(s)
[4+3] AnnulationDonor-Acceptor Cyclopropanes, AzadienesYb(OTf)₃ or Cu(OTf)₂/Tox ligandSubstituted Azepanones nih.gov
[4+3] Annulationα,β-Unsaturated Imines, Propargyl EstersGold CatalystAzepines nih.gov
[6+1] CycloadditionN-Tethered Ynenitriles, Reformatsky ReagentsHafnium Catalyst3-Amino-2,7-dihydro-1H-azepine-4-carboxylates researchgate.net
1,3-Dipolar CycloadditionAzido NitrilesIntramolecularTetrazolo-fused Azepanes rsc.org
[5+2] Aza-annulationN-Fluorosulfonamides, 1,3-Dienes/EnynesCopper CatalystAlkene/Alkyne-containing Azepanes researchgate.netnih.govacs.org

Transition Metal-Catalyzed Syntheses of Azepane Frameworks (e.g., Palladium-Catalyzed, Copper-Catalyzed)

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of azepane frameworks is no exception. Palladium and copper catalysts are particularly prominent in this area, enabling a variety of transformations that lead to the formation of the seven-membered ring.

Palladium-catalyzed reactions have been extensively used for azepane synthesis. For instance, a palladium(0)-catalyzed rearrangement of piperidones and piperidines bearing a spirocyclopropane ring has been developed to produce functionalized caprolactams and azepanes in good to excellent yields. acs.org Mechanistic studies suggest that the reaction proceeds through an initial oxidative addition of the distal carbon-carbon bond of the cyclopropane (B1198618) ring to the palladium(0) catalyst. acs.org Additionally, palladium-catalyzed amination-cyclization reactions have been employed to synthesize new 5H-pyridobenzazepine and 5H-dipyridoazepine compounds. researchgate.net Palladium-catalyzed intramolecular cyclization of cyclopropyl (B3062369) benzamides has also been used to synthesize benzo[c]azepine-1-ones. researchgate.net

Copper-catalyzed reactions have also emerged as powerful tools for azepane synthesis. A copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes provides an efficient route to novel α-CF₃-containing azepine-2-carboxylates. mdpi.comnih.gov This method involves the intermolecular addition of an amine to a copper-activated triple bond followed by intramolecular cyclization. nih.gov Furthermore, a copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes offers a versatile method for synthesizing structurally diverse azepanes. researchgate.netnih.govacs.org This reaction features the selective functionalization of distal unactivated C(sp³)–H bonds. researchgate.netnih.govacs.org

Table 3: Examples of Transition Metal-Catalyzed Azepane Syntheses

CatalystReaction TypeSubstratesProductReference(s)
Palladium(0)Ring ExpansionSpirocyclopropyl Piperidines/PiperidonesFunctionalized Azepanes/Caprolactams acs.org
PalladiumAmination-CyclizationDihalostilbenes, AminesPyridobenzazepines, Dipyridoazepines researchgate.net
PalladiumIntramolecular CyclizationCyclopropyl BenzamidesBenzo[c]azepine-1-ones researchgate.net
Copper(I)Tandem Amination/CyclizationFluorinated Allenynes, Aminesα-CF₃-Azepine-2-carboxylates mdpi.comnih.gov
Copper[5+2] Aza-annulationN-Fluorosulfonamides, 1,3-Dienes/EnynesAlkene/Alkyne-containing Azepanes researchgate.netnih.govacs.org

Photoredox-Catalyzed Approaches to Azepane Core Synthesis

Photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light. This approach has also been successfully applied to the synthesis of the azepane core.

A photoredox-catalyzed formal [5+2] annulation of N-alkoxypyridiniums with 1,3-dienes or 1,3-enynes provides a rapid route to structurally diverse alkene- or alkyne-containing oxepanes, a related seven-membered heterocycle. researchgate.netrsc.org The principles of this reaction, which involves a radical mechanism initiated by a 1,5-hydrogen atom transfer, can be conceptually extended to the synthesis of azepanes. researchgate.net

In the context of azepane synthesis, photoredox catalysis can be used to generate radical intermediates that undergo cyclization to form the seven-membered ring. For example, a photoredox-catalyzed approach has been developed for the C-C functionalization of tetrahydroazepino[1,2-a]indoles. researchgate.net This method involves the single-electron transfer reduction of C10a-acetoxylated perhydroazepino[1,2-a]indoles, which are accessible via sensitized photooxygenation of cyclohepta[b]indoles. researchgate.net The resulting tricyclic α-amino-α-carbonyl radicals can then react with various nucleophiles. researchgate.net

Furthermore, a one-pot photoenzymatic synthesis route has been reported for the preparation of N-Boc-4-amino/hydroxy-azepane. acs.orgresearcher.lifenih.gov This process combines a photochemical oxyfunctionalization at a distal C-H position with a stereoselective enzymatic transformation, demonstrating the synergy between photoredox catalysis and biocatalysis for the synthesis of chiral azepanes. acs.orgresearcher.lifenih.gov

While direct photoredox-catalyzed syntheses of the parent azepane-4-carbonitrile are not yet widely reported, the existing methodologies for related structures highlight the significant potential of this approach for the future development of novel and efficient routes to this important compound and its derivatives.

Intramolecular C-H Functionalization Processes for Azepane Ring Closure

Intramolecular C-H functionalization has become a highly attractive strategy for the construction of cyclic molecules, as it allows for the formation of carbon-carbon or carbon-heteroatom bonds directly from ubiquitous C-H bonds, often with high levels of atom economy. This approach has been successfully employed for the synthesis of azepane rings.

A notable example is the copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides, which involves the selective functionalization of distal unactivated C(sp³)–H bonds. researchgate.netnih.govacs.org The reaction is proposed to proceed through a radical mechanism involving a 1,5-hydrogen atom transfer of an N-radical, followed by coupling with a 1,3-diene or 1,3-enyne and subsequent C-N bond formation to construct the azepane motif. researchgate.netnih.govacs.org

Palladium-catalyzed intramolecular C-H functionalization has also been utilized. For instance, the synthesis of benzo[c]azepine-1-ones has been achieved through a palladium-catalyzed, silver-promoted intramolecular cyclization of cyclopropyl benzamides. researchgate.net Mechanistic studies suggest that this transformation proceeds via a cyclopropyl C(sp³)–H cleavage step. researchgate.net

Furthermore, intramolecular carbonylative C-H functionalization of 1,2,3-triazoles has been developed for the synthesis of triazolo[1,5-a]indolones, which can be considered as fused azepine derivatives. scispace.com This reaction provides a direct route to these complex heterocyclic systems.

While direct intramolecular C-H functionalization to form this compound has not been explicitly detailed, these examples demonstrate the power of this strategy in constructing the azepane core. Future research may focus on adapting these methods for the direct synthesis of this specific target molecule.

Asymmetric Synthesis Approaches for Chiral Azepanes

The development of asymmetric methods for the synthesis of chiral azepanes is of paramount importance, as the stereochemistry of these molecules often plays a crucial role in their biological activity. Several strategies have been developed to achieve the enantioselective synthesis of azepane derivatives.

One approach involves the use of chiral catalysts in cycloaddition reactions. For example, an asymmetric [4+3] annulation of donor-acceptor cyclopropanes with azadienes has been achieved using a copper(II) triflate catalyst in the presence of a chiral trisoxazoline (Tox) ligand. nih.gov This method allows for the synthesis of densely substituted azepanones with high diastereoselectivity and enantioselectivity. nih.gov

Biocatalysis offers another powerful tool for the asymmetric synthesis of azepanes. A one-pot photoenzymatic synthesis has been developed for N-Boc-4-amino/hydroxy-azepane, achieving up to 90% conversion and >99% enantiomeric excess. acs.orgresearcher.lifenih.gov This process combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. acs.orgresearcher.lifenih.gov Additionally, imine reductases (IREDs) have been engineered through semi-rational design for the asymmetric reductive amination of N-Boc-4-oxo-azepane to produce chiral azepane-4-amines with high stereoselectivity (>99% S). nih.gov

Chemoenzymatic strategies have also been employed. For example, the chemoenzymatic synthesis of substituted azepanes has been achieved through a sequential biocatalytic reduction and an organolithium-mediated rearrangement. bohrium.com Enantioenriched 2-aryl azepanes can be generated biocatalytically by asymmetric reductive amination using imine reductases or by deracemization using monoamine oxidases. bohrium.com

Furthermore, palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines can proceed with high levels of enantioretention, providing a route to enantioenriched azepanes from readily available chiral starting materials. rsc.org

Table 4: Asymmetric Synthesis Approaches for Chiral Azepanes

MethodKey FeaturesExampleReference(s)
Asymmetric [4+3] AnnulationChiral copper catalyst, high diastereo- and enantioselectivity.Synthesis of chiral azepanones. nih.gov
Photoenzymatic SynthesisOne-pot photochemical and enzymatic reactions, high enantiomeric excess.Synthesis of N-Boc-4-amino/hydroxy-azepane. acs.orgresearcher.lifenih.gov
Biocatalytic Reductive AminationEngineered imine reductase, high stereoselectivity.Synthesis of chiral azepane-4-amines. nih.gov
Chemoenzymatic SynthesisCombination of biocatalysis and organometallic chemistry.Synthesis of enantioenriched 2-aryl azepanes. bohrium.com
Enantioretentive Ring ExpansionPalladium-catalyzed, preserves stereochemistry of starting material.Synthesis of enantioenriched azepanes from chiral pyrrolidines. rsc.org

Functionalization and Derivatization of the this compound Core

The strategic introduction of functional groups onto the azepane ring is crucial for modulating the physicochemical and biological properties of the resulting derivatives.

Methods for Introducing Diverse Functionalities onto the Azepane Ring

A variety of synthetic methods have been developed to introduce diverse functionalities onto the azepane ring. These methods often involve the transformation of existing functional groups or the direct introduction of new ones. For instance, the nitrile group at the C-4 position of this compound can undergo reduction to an amine or hydrolysis to a carboxylic acid, providing a handle for further derivatization.

Furthermore, N-functionalization of the azepane nitrogen is a common strategy. N-arylation can be achieved through coupling reactions with aryl halides. mdpi.com Additionally, chemoenzymatic strategies have been employed for the synthesis of substituted azepanes, showcasing the versatility of combining biocatalysis with traditional organic synthesis. bohrium.com This approach allows for the preparation of enantioenriched 2-aryl azepanes, which can be further functionalized. bohrium.com

The following table summarizes various functionalization reactions on the azepane scaffold:

Reaction TypeReagents and ConditionsFunctional Group Introduced/ModifiedRef
N-Arylation Aryl halides, Pd(OAc)₂, SPhos, K₃PO₄, 1,4-dioxane (B91453):H₂O (4:1), 65 °C, 18 hAryl group on nitrogen researchgate.net
Amide Coupling Morpholine, HATU, DIPEA, DMF, 40 °C, 72 hAmide group researchgate.net
N-Boc Deprotection 4 N HCl in 1,4-dioxane, 0 to 25 °C, 16–24 h or TFA:CH₂Cl₂ (1:1), 40 °C, 16 hFree amine researchgate.net
Ester Hydrolysis NaOH (2 M aq.), EtOH, reflux, 3–5 hCarboxylic acid researchgate.net
Reductive Amination Amine, reducing agent (e.g., NaBH₃CN)Substituted amine chemrxiv.org
Oxidation Oxidizing agentCarbonyl or hydroxyl group
Reduction Reducing agent (e.g., LiAlH₄)Amine from nitrile

Regioselective and Stereoselective Functionalization Strategies

Controlling the regioselectivity and stereoselectivity of functionalization is paramount in the synthesis of complex azepane derivatives. A notable strategy involves the ring expansion of piperidine derivatives, which can lead to diastereomerically pure azepanes with excellent regioselectivity and stereoselectivity. rsc.org The stereochemistry of the final product is often dictated by the stereochemistry of the starting piperidine. rsc.org

Chemoenzymatic methods have also proven effective in achieving high stereoselectivity. For example, the use of imine reductases or monoamine oxidases can generate enantioenriched 2-aryl azepanes. bohrium.comacs.org These chiral building blocks can then undergo further stereospecific rearrangements. bohrium.comacs.org An osmium-catalyzed aminohydroxylation reaction has been used for the stereoselective synthesis of heavily hydroxylated azepane iminosugars, demonstrating complete regio- and stereocontrol. acs.org

Directed metalation is another powerful tool for regioselective functionalization. By using a directing group, specific positions on the azaindole scaffold, which can be considered a precursor to certain azepine derivatives, can be selectively metalated and subsequently quenched with an electrophile. worktribe.com

Preparation of this compound through Targeted Reactions

The synthesis of this compound itself can be achieved through various targeted reactions. One common approach involves the cyclization of a linear precursor containing both the amine and nitrile functionalities. For instance, a palladium-catalyzed reaction involving a tandem decarboxylation-cyclization pathway can be utilized to form the azepane ring. Key conditions for this reaction include a palladium(II) acetate (B1210297) catalyst, a bidentate phosphine (B1218219) ligand, and a suitable solvent like THF or 1,4-dioxane at elevated temperatures.

Another method involves the ring expansion of a smaller ring system, such as a piperidine. rsc.org Additionally, a sequence involving asymmetric allylation, olefin cross-metathesis with acrylonitrile (B1666552), and subsequent hydrogenation can lead to the formation of azepane derivatives, including those with a carbonitrile group at the 4-position. researchgate.net

Advancements in Sustainable Synthetic Routes

The development of sustainable synthetic methodologies is a growing area of focus in organic chemistry. This includes the use of one-pot reactions, cascade sequences, and alternative energy sources like microwaves to improve efficiency and reduce environmental impact. nih.govproquest.com

One-Pot and Cascade Reaction Sequences

Another example is a deaminative ring contraction cascade reaction of biaryl-linked azepine intermediates to synthesize polyheterocyclic aromatics. nih.gov Gold/magnesium orthogonal relay catalysis has been employed for a three-component one-pot synthesis of substituted azepines. bohrium.com Furthermore, a photochemical cascade reaction has been reported for the synthesis of azepinone derivatives without the need for a metal catalyst. researchgate.net A BF₃·OEt₂-mediated one-pot protocol has also been developed for the synthesis of 10-indolyldibenzo[b]azepine derivatives. rsc.orgaminer.orgrsc.org

The following table highlights some one-pot and cascade reactions for azepine derivative synthesis:

Reaction TypeKey FeaturesResulting ProductRef
Catalyst-Controlled Cascade Uses N-arylnitrones and allenesBridged bicyclic tetrahydrobenz[b]azepin-4-ones rsc.org
Deaminative Ring Contraction Cascade Involves biaryl-linked azepine intermediatesPolyheterocyclic aromatics nih.gov
Gold/Magnesium Orthogonal Relay Catalysis Three-component one-pot synthesisSubstituted azepines bohrium.com
Photochemical Cascade Metal-free, involves nitrene intermediatesAzepinone derivatives researchgate.net
BF₃·OEt₂-Mediated One-Pot Synthesis Tandem ring expansion and C-C bond formation10-Indolyldibenzo[b]azepine derivatives rsc.orgaminer.orgrsc.org
Photoenzymatic One-Pot Synthesis Combines photochemical oxyfunctionalization with enzymatic transamination or reductionChiral N-Boc-4-amino/hydroxy-azepanes acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including azepane derivatives. nih.gov

For example, a microwave-assisted protocol using a silica-supported boron trifluoride (BF₃·SiO₂) catalyst has been reported to achieve an 88% yield of a cyclized product in just 15 minutes, representing a significant reduction in energy consumption. The synthesis of fused 1,2,4-triazines bearing thiophene (B33073) moieties has also been achieved rapidly and efficiently under solvent-free microwave irradiation. nih.gov Furthermore, microwave irradiation has been utilized in the N-alkylation of benzimidazole (B57391) scaffolds and in the synthesis of quinoline (B57606) derivatives, demonstrating its broad applicability in heterocyclic chemistry. mdpi.com The intramolecular Ullmann-type annulation/rearrangement cascade for the synthesis of functionalized 1H-benzo[b]azepines can also be activated by microwaves. acs.org

Applications of Enzymatic Catalysis in Azepane Synthesis

The synthesis of enantiomerically pure azepane scaffolds is of significant interest in medicinal chemistry, yet it presents considerable challenges due to the conformational flexibility of the seven-membered ring. nih.gov Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering exquisite selectivity under mild reaction conditions. rsc.orgresearchgate.net Enzymes, particularly oxidoreductases and transferases, are increasingly employed to overcome the limitations of conventional synthesis, such as the use of toxic reagents and lack of stereocontrol. rsc.org

Enzymatic strategies are particularly valuable for establishing chirality in azepane precursors. Key enzyme classes utilized in the synthesis of chiral azepanes include imine reductases (IREDs), transaminases (ATAs), and various oxidases. rsc.orgresearchgate.net These biocatalysts can be used individually, in sequence with chemical steps, or combined in multi-enzyme cascade reactions to produce highly functionalized and enantiopure azepane derivatives. rsc.orgsemanticscholar.org

Imine Reductases (IREDs) in Asymmetric Synthesis

Imine reductases are a well-established class of enzymes for the asymmetric synthesis of chiral amines, including cyclic structures like azepanes. rsc.org They catalyze the stereoselective reduction of prochiral imines to the corresponding amines. researchgate.net A significant application is in asymmetric reductive amination, a process that is particularly powerful yet challenging in aqueous media due to the unfavorable equilibrium of imine formation. researchgate.net

Researchers have successfully employed IREDs in chemoenzymatic strategies to generate previously inaccessible 2,2-disubstituted azepanes. researchgate.netbohrium.com This approach involves an initial biocatalytic asymmetric reduction using an IRED, followed by a chemically-mediated rearrangement of the resulting N'-aryl urea (B33335) derivative. researchgate.net This sequential process leverages the stereocontrol of the enzyme to create a chiral center, which then directs a subsequent stereospecific chemical transformation. rsc.orgresearchgate.net

Transaminases for Chiral Amine Introduction

Amine transaminases (ATAs), which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, are instrumental in the synthesis of chiral amines via the transfer of an amino group from a donor to a carbonyl acceptor. rsc.org This method has been effectively applied to the synthesis of pharmaceutically important intermediates like (3R)-3-aminoazepane. researchgate.net In a notable example, a biocatalytic process using an ω-transaminase was developed to install the stereogenic center with high efficiency, avoiding the need for heavy metal catalysts and complex purification methods. researchgate.net

A one-pot photoenzymatic workflow has been developed for the synthesis of N-Boc-4-aminoazepane. acs.orgnih.gov This process combines a regioselective photochemical oxyfunctionalization of azepane to generate N-Boc-hexahydro-1H-azepin-4-one, followed by a stereoselective enzymatic transamination using an ATA in the same reaction vessel. acs.orgnih.gov This method provides high conversion rates and excellent enantiomeric excess (>99% ee), demonstrating a mild and operationally simple route from readily available starting materials. acs.orgnih.gov

Table 1: Photoenzymatic Synthesis of (S)- and (R)-N-Boc-4-aminoazepane acs.orgnih.gov

This table summarizes the results of a one-pot photoenzymatic process where azepane is first converted to the N-Boc-hexahydro-1H-azepin-4-one intermediate, which is then subjected to stereoselective transamination using different amine transaminases (ATAs).

BiocatalystTarget ProductBiocatalytic ConversionEnantiomeric Excess (ee)
ATA-117(S)-N-Boc-4-aminoazepane>80%>99%
3HMU(R)-N-Boc-4-aminoazepane>80%>99%

Reaction conditions involved the dilution of the crude ketone intermediate in a HEPES buffer (pH 8) with the respective ATA. acs.org

Enzymatic Cascades for Azepane Synthesis

Multi-enzyme cascades that mimic biosynthetic pathways offer a streamlined approach to complex molecules. rsc.org A novel one-pot enzymatic cascade combining a galactose oxidase (GOase) variant and an imine reductase (IRED) has been designed for the synthesis of enantiopure L-3-N-Cbz-aminoazepane from N-Cbz-protected L-lysinol. rsc.orgsemanticscholar.org The GOase first oxidizes the primary alcohol to an unstable amino aldehyde intermediate, which then undergoes intramolecular cyclization and reduction catalyzed by the IRED. semanticscholar.org This one-pot strategy is advantageous as it prevents the racemization of the labile aldehyde intermediate and leads to products with high enantiopurity. rsc.org The challenge in this approach was identifying enzymes that could tolerate the bulky carboxybenzyl (Cbz) protecting group, which is crucial for subsequent chemical modifications. semanticscholar.org

Table 2: Enzyme Screening for L-3-N-Cbz-aminoazepane Synthesis semanticscholar.org

This table shows the analytical yields from screening different combinations of Galactose Oxidase (GOase) and Imine Reductase (IRED) enzymes for the cascade synthesis of L-3-N-Cbz-aminoazepane.

GOase VariantIRED VariantAnalytical Yield
M3-5IRED-201020-40%
M3-5IRED-201140-60%
M3-5IRED-201240-60%
M3-5IRED-201340-60%
M3-5IRED-201420-40%
FuG1-2IRED-2010<20%
FuG1-2IRED-201120-40%
FuG1-2IRED-201220-40%
FuG1-2IRED-201320-40%
FuG1-2IRED-2014<20%

Reactions were performed with 3 mM substrate in NaPi buffer (pH 7.5) at 30°C. semanticscholar.org The combination of GOase M3-5 with IREDs 2011, 2012, and 2013 gave the highest yields. semanticscholar.org

Molecular Design and Structural Elucidation Studies of Azepane 4 Carbonitrile

Conformational Analysis of the Seven-Membered Azepane Ring System

The seven-membered azepane ring is characterized by its significant conformational flexibility, capable of adopting multiple low-energy conformations such as chair, boat, and twist-boat forms. This flexibility arises from the relatively low energy barriers for interconversion between these states, leading to rapid pseudo-rotational motions at room temperature. The specific conformational preference of an azepane ring is influenced by a delicate balance of steric and electronic effects imparted by its substituents.

Influence of Substituents on Ring Conformation and Flexibility

Substituents on the azepane ring play a crucial role in dictating its conformational landscape. The size, polarity, and position of a substituent can significantly bias the ring towards a particular conformation. For instance, studies on fluorinated azepane derivatives have shown that even a single fluorine atom can impose substantial conformational constraints, leading to a strong preference for a single major conformation. chim.it This effect is attributed to a combination of the gauche effect and the preference for the C-F bond to be gauche relative to the ring nitrogen. chim.it Similarly, the presence of benzyloxy and azido (B1232118) groups can lead to a preference for a diequatorial positioning in a twisted chair conformation. chim.it

The nitrile group in azepane-4-carbonitrile, being a small but electronically significant substituent, is expected to influence the ring's conformation through both steric and electronic interactions. Its presence can affect the puckering of the seven-membered ring, which is often described by Cremer-Pople parameters. Research on related azepane derivatives suggests that they commonly adopt twist-boat conformations in their lowest energy states. The nitrile group at the C4 position is anticipated to modulate these conformational preferences.

SubstituentInfluence on Azepane ConformationPredominant Conformation
FluorineImposes significant conformational constraints. chim.itSingle major conformation, often a twisted chair. chim.it
Benzyloxy/AzidoPrefer diequatorial positions. chim.itTwisted chair. chim.it
HydroxyCan reduce conformational disorder, especially in fluorohydrins. chim.itOne predominant conformer in synergistic arrangements. chim.itpublish.csiro.au
Nitrile (in this compound)Expected to influence through steric and electronic effects. Predicted twist-boat.

Computational Modeling for Conformational Landscape Prediction and Analysis

Computational modeling, including methods like Density Functional Theory (DFT), is an invaluable tool for predicting and analyzing the complex conformational landscape of azepane derivatives. publish.csiro.auresearchgate.net These methods allow for the calculation of the relative energies of different conformations, providing insights into their populations at equilibrium. publish.csiro.au For instance, computational studies on fluorinated azepanes have been used to investigate the complex conformational outcomes that are difficult to analyze solely by experimental techniques like 1H NMR spectroscopy. chim.it

Molecular dynamics simulations can further elucidate the dynamic interconversion between different conformational states. mdpi.com These computational approaches, in conjunction with experimental data from techniques like NMR spectroscopy and X-ray crystallography, provide a comprehensive understanding of the conformational behavior of azepane rings. chim.itpublish.csiro.au For this compound, computational predictions suggest a density of 0.97 ± 0.1 g/cm³ and a boiling point of 244.6 ± 33.0 °C.

Stereochemical Aspects in this compound and its Derivatives

The stereochemistry of this compound and its derivatives is a critical aspect, influencing their synthesis, conformational preferences, and potential biological activity. The presence of stereogenic centers, which can be created by the introduction of substituents, makes this scaffold a valuable target for stereoselective synthesis.

Enantioselective Control in Synthesis and Derivatization

Achieving enantioselective control in the synthesis of azepane derivatives is a significant challenge and an active area of research. researchgate.net Various strategies have been developed to synthesize enantiomerically pure azepanes. These methods often involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, enantioselective synthesis of [b]-annulated azepane scaffolds has been achieved from optically active cyclic α-allyl-β-oxoesters. researchgate.net The introduction of fluorine can also influence the stereochemical outcome of synthetic transformations on the azepane ring. chim.it The development of enantioselective methods is crucial for accessing specific stereoisomers of this compound derivatives for biological evaluation. researchgate.net

Diastereoselective Synthesis and Control in Amino Acid Analogues

The synthesis of azepane-based amino acid analogues with control over diastereoselectivity is of great interest for their potential applications in peptide chemistry. csic.es The rigid, yet flexible, azepane scaffold can be used to induce specific secondary structures, such as β-turns, in peptides. csic.es The stereoselective synthesis of a quaternary azepane amino acid has been reported, starting from ornithine derivatives. csic.es This synthesis involved a key diastereoselective intramolecular cyclization to form a β-lactam intermediate. csic.es The resulting azepane amino acid was shown to be an effective inducer of 3(10)-helices in short peptides. researchgate.net The ability to control the diastereoselectivity in the synthesis of such analogues is essential for studying the structure-activity relationship of these modified peptides. csic.es

Synthetic ApproachStereochemical ControlApplication
From Ornithine DerivativesDiastereoselective intramolecular cyclization. csic.esSynthesis of azepane-derived quaternary amino acids for peptide secondary structure induction. csic.es
From Cyclic α-allyl-β-oxoestersEnantioselective synthesis via ruthenium-catalyzed olefin cross metathesis and palladium-catalyzed dihydrogenation. researchgate.netAccess to optically active [b]-annulated azepane scaffolds. researchgate.net
Osmium-Catalyzed Tethered AminohydroxylationStereoselective synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.govSynthesis of iminosugars with potential glycosidase inhibitory activity. acs.orgnih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives relates to their biological activity. mdpi.comchemrxiv.org These investigations involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its activity. For azepane derivatives, SAR studies have been conducted to explore their potential as anticancer agents and inhibitors of various enzymes. mdpi.combeilstein-journals.org

The flexibility of the seven-membered azepane ring is a key consideration in SAR studies, as different conformations can lead to varied interactions with biological targets. mdpi.comresearchgate.net The position and nature of substituents on the azepane ring are critical determinants of activity. For instance, in a series of pyridine-3-carbonitrile (B1148548) derivatives, the nature of the aromatic substituent significantly influenced their cytotoxic activity. mdpi.com Similarly, for coumarin (B35378) derivatives, O-substitutions and the presence of electron-withdrawing groups were found to be essential for antifungal activity. mdpi.com

For this compound derivatives, a systematic SAR study would involve modifying the substituents on the azepane ring and the nitrogen atom, as well as exploring different stereoisomers. Such studies would provide valuable insights for the design of more potent and selective compounds for specific biological targets.

Rational Design Principles for Modulating Biological Activity

The rational design of inhibitors based on the this compound scaffold is a strategic approach in medicinal chemistry aimed at optimizing therapeutic efficacy. This process involves the systematic modification of the molecule's structure to enhance its interaction with biological targets, thereby modulating its activity. Key principles in this design process include leveraging the structural features of the azepane ring, the reactivity of the nitrile group, and the stereochemical properties of the molecule.

The seven-membered azepane ring is a critical component, providing a flexible yet constrained scaffold that can be adapted to the topography of various enzyme active sites. nih.govmdpi.com The conformational flexibility of the azepane ring allows it to adopt lower energy conformations when binding to a target protein, which can lead to increased inhibitor potency. nih.gov This has been a key consideration in the development of inhibitors for enzymes such as cathepsin K and protein kinase B (PKB/Akt). nih.govnih.gov By introducing conformational constraints, the bioactivity of a molecule can be locked in, and conformations that might be recognized by metabolic enzymes can be locked out, potentially improving oral bioavailability. nih.gov

The nitrile group is another pivotal element in the design of these inhibitors, often acting as a "warhead" that interacts with the active site of the target enzyme. This interaction can be either covalent or non-covalent. rsc.orgresearchgate.netnih.gov For instance, in the design of cysteine protease inhibitors like those for cathepsin K, the nitrile group can form a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site. rsc.orgnih.gov This targeted interaction is a cornerstone of the inhibitory mechanism.

Stereochemistry plays a crucial role in the biological activity of this compound derivatives. The spatial arrangement of substituents on the azepane ring can significantly impact the molecule's ability to bind to its target. For example, in a series of azepanone-based inhibitors of cathepsin K, the S-stereochemistry at the C-4 position of the azepane ring was found to be critical for potent inhibition. nih.gov This highlights the importance of controlling stereochemistry during the synthesis and design process to achieve the desired biological effect.

Furthermore, the principle of scaffold hopping is often employed, where the azepane ring system is used to replace other heterocyclic cores in known inhibitors to improve properties such as potency, selectivity, or pharmacokinetic profiles. This has been explored in the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, where various heterocyclic scaffolds, including azepanes, are utilized. nih.govresearchgate.netnih.govoatext.com

A specific application of rational design involving the azepane scaffold is in the creation of peptide mimetics. A diastereopure azepane-derived quaternary amino acid has been shown to be an effective inducer of β-turns in tetrapeptide models. nih.gov This demonstrates the potential of the azepane scaffold to enforce specific secondary structures, a valuable tool in the design of bioactive peptides and other macromolecules. nih.gov

The following table summarizes the key rational design principles for this compound and its derivatives:

Design PrincipleDescriptionExample Application
Conformational Constraint The azepane ring provides a balance of flexibility and rigidity, allowing it to adapt to enzyme active sites while maintaining a favorable binding conformation.Development of potent and bioavailable cathepsin K inhibitors. nih.gov
Nitrile as a "Warhead" The nitrile group can interact with the active site of an enzyme, often through reversible covalent bond formation with key residues like cysteine.Inhibition of cysteine proteases such as cathepsin K. rsc.orgnih.gov
Stereochemical Control The specific stereochemistry of substituents on the azepane ring is critical for optimal binding and biological activity.The C-4S stereoisomer of an azepanone-based inhibitor was found to be significantly more potent for cathepsin K. nih.gov
Scaffold Hopping Replacing existing heterocyclic cores in known drugs with an azepane ring to improve pharmacological properties.Explored in the design of novel DPP-IV inhibitors. nih.govresearchgate.net
Induction of Secondary Structures Incorporation of the azepane scaffold into peptides to induce specific conformations like β-turns.Creation of peptide mimetics with defined secondary structures. nih.gov

Molecular Modeling and Ligand-Protein Interaction Studies

Molecular modeling and ligand-protein interaction studies are indispensable tools for understanding the binding mechanisms of this compound derivatives and for guiding the design of more potent and selective inhibitors. These computational techniques provide insights into the binding poses, key interactions, and conformational changes that occur when these molecules interact with their biological targets.

Molecular docking studies have been instrumental in elucidating the binding modes of azepane-based inhibitors. For instance, in the development of inhibitors for cathepsin K, docking studies helped to explain the improved selectivity of certain compounds. rsc.org These studies can predict how the ligand fits into the active site and which residues it interacts with. For example, a covalent protein-ligand docking study was used to rationalize the enhanced selectivity of a series of aza-nitrile inhibitors of cathepsin K. rsc.org

In the case of protein kinase B (PKB/Akt) inhibitors, molecular modeling was used in conjunction with X-ray crystallography to design novel azepane derivatives with improved plasma stability. nih.gov The crystal structure of a lead compound complexed with the kinase was used to guide the design of new linkers that would mimic the binding of the original ester-containing compound but with greater stability. nih.gov Subsequent co-crystal structures of the newly designed compounds confirmed the predicted binding modes and provided a structural basis for their observed activities. nih.gov

The following table details the key interactions observed in molecular docking studies of azepane derivatives with various protein targets:

Target ProteinKey Interacting ResiduesTypes of InteractionsReference
Cathepsin K Cys25, Gly66, Asn68Covalent interaction with Cys25, hydrogen bonds nih.govrsc.org
DPP-IV Glu205, Glu206, Phe357, Ser209Hydrogen bonds with Glu205 and Glu206, hydrophobic interactions with Phe357, weak hydrogen bond with Ser209 oatext.com
Protein Kinase B (PKB/Akt) Not specifiedNot specified nih.gov
Topoisomerase II-DNA Complex ASP479, GLN778, ARG503, MET782, CYT8, ADE12, CYT11, GUA13, THY9Not specified nih.gov

These studies often reveal that the azepane scaffold itself makes significant hydrophobic or van der Waals contacts within the binding pocket, while the nitrile group and other substituents are responsible for more specific interactions such as hydrogen bonds or covalent bonds. For example, in DPP-IV inhibitors, the amino group of an azepane-containing molecule was predicted to form key hydrogen bonds with glutamic acid residues (Glu205 and Glu206) in the S2 pocket of the enzyme. oatext.com

Pharmacological Research and Biological Applications of Azepane 4 Carbonitrile Scaffolds

Neuropharmacological Investigations of Azepane-Based Compounds

Interaction with Central Neurotransmitter Systems (e.g., Dopamine (B1211576), Serotonin)

The central nervous system (CNS) relies on chemical messengers called neurotransmitters to transmit signals between neurons. wikipedia.org Key neurotransmitter systems, such as the dopaminergic and serotonergic systems, are crucial for regulating a wide range of physiological and psychological processes. auctoresonline.org The dopaminergic system is integral to motivation, reward, and motor control, while the serotonergic system is involved in mood, sleep, and appetite. auctoresonline.orgopenaccessjournals.com

Dysregulation of these systems is implicated in various neurological and psychiatric disorders. auctoresonline.org For instance, imbalances in dopamine are linked to Parkinson's disease, and serotonin (B10506) is closely associated with depression and anxiety. openaccessjournals.com The serotonin system, in particular, modulates diverse functions including mood, aggression, and appetite through multiple receptor subtypes (5-HT1 to 5-HT7). iaea.orgnih.gov The 5-HT1 receptor family, with its various subtypes, is a key target for therapeutic intervention in psychiatric disorders. auctoresonline.orgnih.gov

Research has shown that azepine-containing compounds can interact with these neurotransmitter systems. For example, certain dibenzazepine (B1670418) derivatives modulate serotonin and dopamine, which contributes to their use in mood disorders. frontiersin.org The interplay between serotonin and dopamine is complex; serotonin can have an inhibitory effect on dopaminergic neurons. mdpi.com Specifically, azepine-indole alkaloids have been found to modulate 5-HT2A receptors. frontiersin.org Furthermore, the development of ligands for serotonin receptors, such as the 5-HT1B receptor, is an active area of research for understanding and treating neuropsychiatric disorders. nih.gov

Potential for Therapeutic Applications in Neurological and Psychiatric Disorders

The modulation of neurotransmitter systems by azepane-based compounds underscores their potential as therapeutic agents for a range of neurological and psychiatric conditions. The management of these disorders often involves targeting specific neurotransmitter receptors or enzymes to restore balance. researchgate.netnih.gov

For example, the serotonin type 6 receptor (5-HT6R) has emerged as a promising target for addressing cognitive deficits in neurodegenerative and psychiatric disorders. mdpi.com Antagonists of the 5-HT6R have shown potential in improving cognitive function. mdpi.com The development of novel azepine derivatives that can selectively interact with targets like the NMDA glycine (B1666218) site is also being explored for the treatment of neuronal loss associated with conditions like stroke and neurodegenerative diseases such as Alzheimer's and Huntington's disease. google.com

Furthermore, the structural framework of azepine has been incorporated into compounds designed to inhibit key enzymes involved in neurodegeneration. For instance, azepane-indole alkaloids have shown inhibitory activity against monoamine oxidase A (MAO-A) and butyrylcholinesterase (BuChE), both of which are relevant targets in the treatment of Alzheimer's and Parkinson's diseases. frontiersin.org The ability of certain azepane derivatives to act as anticonvulsants and to treat mood disorders further highlights their therapeutic versatility. frontiersin.org

Anticancer Research and Cytotoxic Activities of Azepane Derivatives

The azepane scaffold is a key component in the development of novel anticancer agents. mdpi.com Research has demonstrated that derivatives of azepane exhibit cytotoxic effects against various cancer cell lines. For instance, semi-synthetic triterpenoids incorporating an azepano ring have displayed selective cytotoxicity against leukemia and colon cancer cells. Similarly, the introduction of an azepane fragment into the A-ring of dammarane-type triterpenoids significantly increased their cytotoxicity against a broad spectrum of human tumor cell lines. researchgate.netresearchgate.net

A series of lupane-type A-ring azepanes have also been synthesized and evaluated for their cytotoxic activity, with some derivatives showing pronounced activity against colon and ovarian cancer cell lines, even surpassing the activity of the standard drug doxorubicin (B1662922) in some cases. researchgate.net Further studies on azepano- and 3-amino-3,4-seco-derivatives of various triterpenic acids have identified compounds with submicromolar growth inhibitory concentrations against sensitive cancer cell lines. nih.gov The cytotoxic potential of these compounds underscores the importance of the azepane moiety in designing new anticancer drug candidates. nih.govmdpi.com

Cytotoxic Activity of Azepane Derivatives
Compound TypeCancer Cell LinesKey FindingsReference
Azepano-betulinic amidesColon cancer HCT-15, Ovarian cancer NCI/ADR-RESGI50 range from 0.57 μM to 14.30 μM; 4–5 times more active than doxorubicin against specific cell lines. researchgate.net
A-azepano-dammara-20(21),24(25)-diene60 human tumor cell linesSignificantly increased cytotoxicity compared to the native compound; percent inhibition from 15.72% to 82.08%. researchgate.net
Azepanoallobetulinic acid amide derivativeVarious human tumor cell linesMost cytotoxic in its series, acting mainly by inducing apoptosis. nih.gov
Imidazo[4,5-d]azepine derivativesHCT-116, HepG2, BGC-823, A549, A2780Some compounds exhibited better in vitro cytotoxicity than the natural product ceratamine A. nih.gov
Metal complexes of azepane-1-carbodithioateMDA-MB-231 (human breast cancer)[Co(acdt)3]·CHCl3 showed better activity than other tested complexes. rsc.org
Pyrimidoazepine derivativesMCF-7 (breast carcinoma), A549 (lung adenocarcinoma)Exhibited cytotoxic effects against these cancer cell lines. samipubco.com

Inhibition of Key Protein Kinases (e.g., PKB-alpha, PKA)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. researchgate.net Protein kinase B (PKB), also known as Akt, and protein kinase A (PKA) are key enzymes in signaling pathways that control cell survival and proliferation. researchgate.netnih.govscispace.com Consequently, inhibitors of these kinases are sought after as potential anticancer drugs. google.comgoogle.com

Novel azepane derivatives have been developed and assessed for their ability to inhibit PKB-alpha and PKA. nih.govscispace.com Starting from a lead structure derived from the natural product (-)-balanol, which contains an azepane ring, researchers have optimized compounds to achieve high potency and stability. nih.govscispace.com For example, one such derivative, N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, demonstrated high activity with an IC50 value of 4 nM for PKB-alpha and was found to be stable in plasma. nih.gov The design of these inhibitors has been guided by molecular modeling studies and X-ray crystallography of the compounds in complex with PKA, allowing for a rational, structure-based approach to optimization. nih.gov

Exploration of Mechanisms Underlying Cytotoxic Effects

The cytotoxic effects of azepane derivatives are mediated through various mechanisms of action. One prominent mechanism is the induction of apoptosis, or programmed cell death. For instance, azepanoallobetulinic acid amide derivative was found to act primarily by inducing apoptosis and late apoptosis in cancer cells. nih.gov Similarly, azepano-betulinic cyclohexyl-amide was shown to preferentially induce apoptosis in both tumor and normal cells. researchgate.net

In contrast, a related compound, azepano-betulin, was observed to trigger cell cycle arrest in cancerous cells, indicating a cytostatic rather than a cytotoxic effect. researchgate.net Another mechanism involves the inhibition of glucose metabolism in cancer cells. Metal complexes of azepane-1-carbodithioate have been shown to inhibit glucose uptake in a human breast cancer cell line, which can lead to cell death due to energy deprivation. rsc.org Furthermore, some azonafide (B1242303) analogs, which are DNA-intercalating agents, are believed to exert their cytotoxic effects by poisoning DNA topoisomerase II, an enzyme crucial for DNA replication and repair. arizona.edu These varied mechanisms highlight the diverse ways in which azepane-containing compounds can combat cancer.

Anti-infective and Immunomodulatory Properties

Beyond their applications in neuropharmacology and oncology, azepane derivatives have also been investigated for their potential as anti-infective and immunomodulatory agents. The azepane scaffold is present in molecules with a broad range of medicinal properties, including antiviral and antimicrobial activities. researchgate.netmdpi.com

For example, azepano-triterpenoids have been identified as promising agents against microbial infections. nih.gov Some of these compounds have demonstrated antitubercular properties, showing activity against Mycobacterium tuberculosis. researchgate.net Specifically, certain lupane-type A-ring azepano-triterpenoids have shown high activity against both wild-type and mono-resistant strains of M. tuberculosis, as well as against non-tuberculous mycobacteria. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting M. tuberculosis RNAP. mdpi.com

In addition to their anti-infective properties, some azepane derivatives possess immunomodulatory effects. For instance, N-(2,4-dimethylphenyl)azepane-1-sulfonamide is recognized for its anti-inflammatory and immunomodulatory effects, potentially through the inhibition of enzymes like cyclooxygenase and lipoxygenase. smolecule.com Other derivatives, such as those of isoxazole (B147169) containing an azepane moiety, have been found to modulate immune responses by affecting cytokine production and lymphocyte proliferation. Furthermore, research into PTPN2 inhibitors containing an azepane structure suggests a role in regulating inflammatory reactions and tumor immunity, highlighting the potential of these compounds as immunomodulatory agents. researchgate.net Azepane derivatives are also being explored for the treatment of hepatitis B infections by modulating the function of viral components. google.com

Antimicrobial Efficacy Investigations

The structural motif of azepane has been incorporated into various molecular frameworks to evaluate their potential as antimicrobial agents. Research has shown that derivatives containing the azepine ring exhibit activity against both bacterial and fungal pathogens.

In one study, synthesized azepine derivatives were tested for their antimicrobial properties. The findings indicated that these compounds displayed notable activity against the Gram-positive bacterium Bacillus subtilis and the fungus Aspergillus spp. nepjol.info. For instance, a specific naphthyl-substituted azepine derivative demonstrated more potent activity against Bacillus subtilis compared to its phenyl-substituted counterpart nepjol.info.

Another area of investigation involves the fusion of the azepine ring with other heterocyclic systems. For example, derivatives of 5H-pyridobenzazepine have demonstrated better antibacterial and antifungal activity than their dipyridoazepine analogs doaj.org. One such pyridobenzazepine derivative showed potent activity against tested bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 39-78 μg/mL doaj.org. Furthermore, N-acetyl-5H-dibenzo[b,f]azepine-5-carboxamide has been used as a starting material to synthesize novel 1,2,3-triazole-chalcone derivatives, which have shown significant antibacterial effects against multidrug-resistant pathogens like Pseudomonas aeruginosa sciopen.com.

Table 1: Antimicrobial Activity of Selected Azepane Derivatives

Compound/DerivativeTest OrganismActivity/Inhibition Zone (mm)ConcentrationSource
Phenyl-substituted Azepine (1A)Bacillus subtilisModerate Activity1 mg/mL nepjol.info
Naphthyl-substituted Azepine (2A)Bacillus subtilisHigh Potency1 mg/mL nepjol.info
Phenyl-substituted Azepine (1A)Enterobacter cloacaeModerate Activity1 mg/mL & 0.5 mg/mL nepjol.info
Naphthyl-substituted Azepine (2A)Enterobacter cloacaeInactive1 mg/mL nepjol.info
Phenyl-substituted Azepine (1A)Aspergillus spp.Least EffectiveNot specified nepjol.info
Naphthyl-substituted Azepine (2A)Aspergillus spp.Moderate ActivityNot specified nepjol.info
Pyridobenzazepine (Cpd 8)Various BacteriaMIC: 39-78 μg/mLNot specified doaj.org
1,2,3-Triazole-Chalcone (D1)P. aeruginosa28.10 ± 0.5 mm100 mg/mL sciopen.com
1,2,3-Triazole-Chalcone (D1)P. aeruginosa28.00 ± 0.05 mm150 mg/mL sciopen.com

Anti-tubercular Activity

The azepane scaffold has been identified as a promising component in the design of novel anti-tubercular agents. Significant research has focused on incorporating the azepane ring into complex natural product structures, such as triterpenoids, to enhance their efficacy against Mycobacterium tuberculosis (Mtb).

Studies on A-ring azepano-triterpenoids derived from betulin (B1666924) have yielded compounds with potent anti-tubercular activity. mdpi.comnih.gov. A series of twenty such compounds were synthesized and evaluated against the Mtb H37Rv strain, as well as mono-resistant strains mdpi.comnih.gov. Out of the tested derivatives, seventeen demonstrated anti-tubercular activity, with six being highly active against the H37Rv wild-type strain mdpi.com. One lead compound, a hydrazido-hydrazone derivative of azepano-lupeol, recorded a remarkable Minimum Inhibitory Concentration (MIC) of 0.5 µM. mdpi.comnih.gov. These azepano-triterpenoids were also found to be active against mono-resistant Mtb strains and showed efficacy against non-tuberculous mycobacteria like M. avium, with one derivative matching the MIC of rifampicin (B610482) (0.0625 µM) mdpi.comnih.gov.

The introduction of the azepane moiety into the lupane (B1675458) scaffold has been shown to improve activity against M. tuberculosis, including isoniazid-resistant strains mdpi.com.

Table 2: Anti-tubercular Activity of Selected A-Ring Azepano-Triterpenoids against M. tuberculosis H37Rv

Compound DerivativeMIC (µM)Source
Azepanobetulin (1)4 mdpi.com
Azepano-lupeol (2)2 mdpi.com
Hydrazido-hydrazone of Azepano-lupeol (7)0.5 mdpi.comnih.gov
Derivative 94 mdpi.com
Derivative 104 mdpi.com
Derivative 14 (against M. avium)0.0625 mdpi.comnih.gov
Derivative 164 mdpi.com
Derivative 204 mdpi.com
Rifampicin (Control)0.0625 mdpi.com

Antiviral Applications and HIV Integrase Inhibition

The azepane ring is a key structural feature in the development of certain antiviral agents, particularly inhibitors of HIV-1 integrase. This enzyme is essential for viral replication, making it a critical target for antiretroviral therapy.

Research into bicyclic pyrimidinones (B12756618) led to the discovery of potent HIV-1 integrase inhibitors that incorporate an azepine ring. These compounds were designed to evolve from N-methylpyrimidinone structures, and the addition of the bicyclic system containing the azepine moiety conferred nanomolar activity in inhibiting the spread of HIV-1 infection in cell culture. nih.gov. Specifically, a ketoamide derivative containing a hexahydropyrimido[1,2-a]azepine core was identified as a potent inhibitor of the strand transfer step of HIV integration with an IC50 of 12 nM. This compound also effectively inhibited HIV infection in MT4 cells with a CIC95 of 13 nM. nih.gov.

Patents have also disclosed hexahydropyrimido[l,2-a]azepine-2-carboxamide derivatives as being useful HIV integrase inhibitors google.comgoogle.com. These findings underscore the importance of the azepane scaffold in designing novel molecules that can effectively target the HIV integrase enzyme.

Table 3: HIV-1 Integrase Inhibition by Azepine-Containing Bicyclic Pyrimidinones

Compound DerivativeStrand Transfer IC50 (nM)Cell-based HIV Infection CIC95 (nM)Source
Sulfamide (R)-22b (pyrido-pyrimidine)744 nih.gov
Ketoamide (S)-28c (pyrimido-azepine)1213 nih.gov

Metabolic and Endocrine System Modulators

Development as Antidiabetic Agents (e.g., Tolazamide Analogs)

While various heterocyclic scaffolds are under investigation for the treatment of diabetes, specific research directly linking azepane-4-carbonitrile to the development of Tolazamide analogs is not extensively documented in publicly available literature. Tolazamide is a sulfonylurea drug that lowers blood glucose by stimulating insulin (B600854) release from the pancreas. vulcanchem.com. The development of its analogs typically involves modifications to the sulfonylurea pharmacophore or the azepine ring to improve efficacy or pharmacokinetic properties. Although azepane derivatives are mentioned in patents related to anti-hyperglycemic agents, detailed studies on this compound as a direct analog or precursor for Tolazamide-like compounds are limited. researchgate.net.

Glycosidase and Alpha-Glucosidase Inhibition

Azepane-based structures, particularly those mimicking sugars (iminosugars), have been extensively studied as inhibitors of glycosidases. These enzymes, including alpha-glucosidase, are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in type 2 diabetes.

Polyhydroxylated azepanes, also known as azepane iminosugars, have demonstrated significant inhibitory activity. For example, L-ido-azepane derivatives have been evaluated for their effects on glucosidases. mdpi.comresearchgate.net. One such derivative, bearing an N-hydroxylethyl group, showed an IC50 value of 138 µM against α-glucosidase. researchgate.net. Interestingly, the seven-membered ring L-ido-azepane with an N-butyl substituent was found to be nearly twice as active as the corresponding six-membered piperidine (B6355638) drug, miglustat, against β-glucosidase. researchgate.net.

Furthermore, incorporating an azepane ring into triterpenoid (B12794562) structures has yielded potent alpha-glucosidase inhibitors. A 3-deoxy-3a-homo-3a-aza (azepane) lupane derivative was found to have an IC50 value of 6.67 µM, making it approximately 60-fold more active than the clinically used drug acarbose. wipo.int.

Table 4: Alpha- and Beta-Glucosidase Inhibition by Azepane Derivatives

Compound DerivativeEnzymeIC50 (µM)Source
L-ido-azepane (N-hydroxylethyl) (41b)α-Glucosidase138 researchgate.net
L-ido-azepane (N-butyl) (40b)β-Glucosidase80 researchgate.net
D-manno-azepane (N-butyl) (27b)β-Glucosidase184 researchgate.net
3-Deoxy-3a-homo-3a-aza-28-cinnamoyloxy-20(29)-lupeneα-Glucosidase6.67 wipo.int
Acarbose (Control)α-Glucosidase~400 wipo.int
Miglustat (Control)β-Glucosidase172 researchgate.net

Psychotropic and Central Nervous System Activities

The flexible seven-membered ring of the azepane scaffold allows it to interact with various receptors and transporters in the central nervous system (CNS), making it a valuable core for the development of psychotropic agents.

Research has shown that azepane derivatives can modulate the activity of key neurotransmitter systems. For example, certain azepane-pyrimidine hybrids have been predicted to bind to serotonin 5-HT₆ receptors, which are implicated in cognitive disorders vulcanchem.com. Other analogs have shown affinity for dopamine D₂ receptors, suggesting potential antipsychotic applications vulcanchem.com. A patent has also described an azepine derivative with excellent binding affinity and antagonistic activity for the 5-HT₇ serotonin receptor, indicating its potential use in treating depression, anxiety, and pain nih.gov.

In another study, a series of biphenylalkoxyamine derivatives with an azepane moiety were evaluated as histamine (B1213489) H₃ receptor (H₃R) ligands and butyrylcholinesterase (BuChE) inhibitors, both of which are relevant targets for Alzheimer's disease. One of the most potent BuChE inhibitors was an azepane derivative with an IC50 of 0.47 µM, which was about four times more active than the standard drug rivastigmine.. This compound also displayed a high affinity for the human H₃R.

Table 5: CNS-Related Activity of Selected Azepane Derivatives

Compound DerivativeTargetActivity (IC50 / Ki)Potential ApplicationSource
1-(5-([1,1'-biphenyl]-4-yloxy)pentyl)azepane (19)Butyrylcholinesterase (BuChE)IC50 = 0.59 µMAlzheimer's Disease
Compound 20Butyrylcholinesterase (BuChE)IC50 = 0.47 µMAlzheimer's Disease
1-(5-([1,1'-biphenyl]-4-yloxy)pentyl)azepane (19)Histamine H₃ Receptor (hH₃R)Ki = 34 nMAlzheimer's Disease
Azepine DerivativeSerotonin 5-HT₇ ReceptorHigh Binding AffinityDepression, Anxiety, Pain nih.gov
Azepane-pyrimidine hybridsSerotonin 5-HT₆ ReceptorPredicted BindingCognitive Disorders vulcanchem.com
Azepane-pyrimidine analogsDopamine D₂ ReceptorPredicted AffinityAntipsychotic vulcanchem.com

Anticonvulsant Properties and Mechanism of Action

Derivatives of azepane have been investigated for their potential as anticonvulsant agents. researchgate.net The mechanisms of action for many antiepileptic drugs (AEDs) involve the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation. epilepsysociety.org.uk

The primary mechanisms of action for established AEDs include: epilepsysociety.org.uk

Blockade of voltage-gated sodium channels: This is a common mechanism for drugs like phenytoin, carbamazepine, and lamotrigine. epilepsysociety.org.ukmedscape.com

Enhancement of GABAergic neurotransmission: Benzodiazepines, for instance, bind to GABA-A receptors to increase chloride ion influx, leading to neuronal hyperpolarization. wikipedia.org

Modulation of calcium channels: Certain AEDs target voltage-gated calcium channels. epilepsysociety.org.uk

Targeting of glutamate (B1630785) receptors: Perampanel is an example of an AED that acts on glutamate receptors. epilepsysociety.org.uk

While direct studies on the anticonvulsant properties of this compound itself are not extensively detailed, the broader class of azepine derivatives has shown promise in this area. researchgate.net For instance, some pyridofuropyrimido[1,2-a]azepines have demonstrated significant anticonvulsant activity, superior to existing drugs like zarontin in some models. nih.gov The mechanism for some of these compounds is thought to involve interaction with the GABA-A receptor. nih.gov

Anxiolytic and Antidepressant Effects

The azepane scaffold is also a key feature in compounds with potential anxiolytic and antidepressant effects. researchgate.net The search for novel anxiolytics and antidepressants is ongoing, with a focus on targets beyond the classical monoamine transporters. nih.govfrontiersin.org

Research into azepine and azepane analogues has identified compounds with dual norepinephrine (B1679862) (NET) and dopamine (DAT) reuptake inhibition, a mechanism associated with antidepressant activity. nih.gov For example, certain 2,3,4,7-tetrahydro-1H-azepine derivatives have shown efficacy in preclinical models of depression. nih.gov The development of such compounds was inspired by the known NDRI (norepinephrine-dopamine reuptake inhibitor) nomifensine, while aiming to avoid potential reactive metabolite formation associated with it. nih.gov

Furthermore, studies on pyridofuropyrimido[1,2-a]azepines have revealed that some of these compounds exhibit both anxiolytic and antidepressant-like effects in animal models. nih.gov Docking studies have suggested that these effects may be mediated through interactions with the SERT transporter and the 5-HT1A receptor. nih.gov

Opioid Analgesic Potentials (e.g., Proheptazine Derivatives)

This compound serves as a key intermediate in the synthesis of opioid analgesics, such as proheptazine. Proheptazine, an opioid analgesic developed in the 1960s, is structurally related to pethidine and produces typical opioid effects like analgesia and sedation. wikipedia.org

Opioids exert their effects by acting on opioid receptors, which are G protein-coupled receptors. nih.gov The development of new opioid analgesics focuses on creating compounds with improved side-effect profiles, such as reduced respiratory depression and abuse potential. nih.gov The azepane structure is also found in other opioid analgesics like ethoheptazine. drugbank.comdrugbank.com

Table 1: Examples of Azepane-Containing Opioid Analgesics

CompoundClassNote
ProheptazineOpioid AnalgesicA derivative of azepane, known for its analgesic properties. wikipedia.org
EthoheptazineOpioid AnalgesicA phenazepine-based opioid analgesic. drugbank.com

Receptor Agonism and Antagonism Studies

The azepane scaffold is a privileged structure in the design of ligands for various receptors, demonstrating both agonistic and antagonistic activities.

Histamine H3 Receptor Inhibition

Azepane derivatives have been extensively studied as histamine H3 receptor antagonists. nih.govjst.go.jp The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. acs.org Antagonists of the H3 receptor have potential applications in treating a range of neurological and psychiatric disorders. acs.org

Research has led to the development of potent and selective histamine H3 receptor antagonists based on various scaffolds, including those containing the azepane ring. jst.go.jpnih.gov For example, biphenyloxy-alkyl-azepane derivatives have been synthesized and evaluated for their H3 receptor affinity. jst.go.jp In some multitargeting approaches, azepane derivatives have been designed to also inhibit cholinesterases, which could be beneficial in the treatment of Alzheimer's disease. researchgate.net

Table 2: Research on Azepane Derivatives as Histamine H3 Receptor Antagonists

Study FocusKey Findings
Biphenyloxy-alkyl-piperidine and azepane derivativesIdentification of ligands with affinity for the histamine H3 receptor. jst.go.jp
Multitargeting ligands for H3R and cholinesterasesDiscovery of azepane-containing compounds with dual activity. researchgate.net
Tetrahydroazepine antagonistsSynthesis and evaluation of novel antagonists for human and rat H3 receptors. nih.gov

Serotonin Receptor Agonism (e.g., 5-HT2C Receptor)

Azepane-containing compounds have also been investigated as agonists for serotonin receptors, particularly the 5-HT2C receptor. dntb.gov.uanih.gov Activation of the 5-HT2C receptor is a therapeutic strategy for conditions such as obesity, obsessive-compulsive disorder, and depression. google.com

The design of selective 5-HT2C receptor agonists is challenged by the need for selectivity over the 5-HT2A and 5-HT2B receptors to avoid potential side effects. google.com Research has focused on heterocycle-fused azepines, such as pyridazino[3,4-d]azepines, which have been shown to be potent and selective 5-HT2C receptor agonists. nih.gov Additionally, substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines have been developed as selective 5-HT2C receptor agonists. google.com

Advances in Drug Discovery and Lead Compound Development

The this compound scaffold is a valuable starting point for drug discovery and the development of lead compounds. nih.gov Its structural features allow for diverse chemical modifications, leading to the synthesis of a wide range of derivatives with various pharmacological activities.

The versatility of the azepane ring is highlighted by its presence in over 20 FDA-approved drugs for treating various diseases. nih.gov The development of new synthetic routes and a deeper understanding of structure-activity relationships (SAR) continue to drive the discovery of novel azepane-based therapeutic agents. nih.govresearchgate.net For instance, azepane-based compounds have been used as lead structures in projects aimed at developing analogs with improved pharmacological profiles.

The ongoing research into azepane derivatives, including those derived from this compound, underscores the importance of this scaffold in medicinal chemistry and the potential for the discovery of new and improved treatments for a wide range of diseases. nih.govresearchgate.net

This compound as a Scaffold for Novel Therapeutic Agents

The this compound framework serves as a crucial starting point for the development of new therapeutic agents due to the diverse biological activities exhibited by its derivatives. nih.gov The inherent properties of the azepane ring, combined with the reactivity of the nitrile group, allow for the creation of a wide array of molecules with potential applications in various disease areas. Research has shown that azepane-based compounds are key for discovering new drugs, with over 20 FDA-approved drugs containing this scaffold for treating a range of diseases. nih.gov

Derivatives of azepane have demonstrated significant potential in several therapeutic areas, including:

Anticancer Agents: Azepane derivatives have been investigated for their potential as anticancer agents. For instance, novel azepane derivatives have been synthesized and evaluated as inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell survival pathways that is often dysregulated in cancer. nih.gov

Antimicrobial and Antifungal Agents: The structural diversity of azepane derivatives makes them promising candidates for the development of new antimicrobial and antifungal drugs. nih.govbohrium.com

Central Nervous System (CNS) Disorders: The azepane scaffold is present in compounds targeting the CNS, including agents for Alzheimer's disease and anticonvulsant drugs. nih.govresearchgate.net

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Derivatives containing the related pyrrole-2-carbonitrile (B156044) scaffold have been identified as potent and selective DPP-IV inhibitors, which are used in the treatment of type 2 diabetes. mdpi.com

Strategies for Lead Compound Optimization and Analogue Library Synthesis

Once a lead compound containing the this compound scaffold is identified, several strategies are employed to optimize its therapeutic potential and synthesize libraries of analogues for further testing. numberanalytics.com

Lead Compound Optimization Strategies:

Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying the structure of the lead compound to understand how changes affect its biological activity. numberanalytics.com For azepane-based compounds, this could involve altering substituents on the azepane nitrogen, modifying the carbonitrile group, or introducing new functional groups to the ring. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. numberanalytics.comnumberanalytics.com For example, the nitrile group could be replaced with other electron-withdrawing groups.

Scaffold Hopping: This technique involves replacing the core azepane structure with a different scaffold while maintaining the key binding interactions with the target. numberanalytics.comnumberanalytics.com This can lead to the discovery of novel chemical series with improved properties.

Computational Modeling and Docking: These tools are used to predict how a compound will bind to its biological target, helping to guide the design of more potent and selective analogues. numberanalytics.com

Analogue Library Synthesis:

The synthesis of analogue libraries is crucial for exploring the SAR of a lead compound. Parallel synthesis techniques are often employed to efficiently generate a large number of related compounds. researchgate.netacs.org For this compound, this could involve:

Derivatization of the Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to introduce a variety of substituents.

N-Functionalization of the Azepane Ring: The nitrogen atom of the azepane ring can be readily functionalized through reactions such as alkylation, acylation, and reductive amination.

Ring Modification: While more complex, strategies exist to modify the azepane ring itself, such as ring expansion or contraction, to explore different ring sizes. researchgate.net

Table 1: Lead Optimization Strategies

Strategy Description Example Application for this compound
Structure-Activity Relationship (SAR) Analysis Systematically modifying the lead compound to understand the relationship between structure and biological activity. numberanalytics.com Modifying substituents on the azepane nitrogen to improve target binding affinity.
Bioisosteric Replacement Replacing a functional group with another that has similar properties to improve potency or pharmacokinetics. numberanalytics.com Replacing the nitrile group with a tetrazole or other bioisostere to enhance metabolic stability.
Scaffold Hopping Replacing the core scaffold with a different one while maintaining key binding interactions. numberanalytics.com Replacing the azepane ring with a piperidine or other heterocyclic system to explore new chemical space.

| Computational Modeling | Using computer simulations to predict binding modes and guide the design of new analogues. numberanalytics.com | Docking this compound derivatives into a target protein's active site to prioritize synthesis. |

Preclinical Evaluation of Pharmacological Profiles

Before a drug candidate can be tested in humans, it must undergo a thorough preclinical evaluation of its pharmacological profile. nih.gov This involves a series of in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic properties.

Key aspects of preclinical evaluation include:

In Vitro Potency and Selectivity: The inhibitory activity of the compound is tested against its intended biological target (e.g., an enzyme or receptor). nih.gov Selectivity is assessed by testing the compound against related targets to ensure it does not have significant off-target effects. biobide.com

Cell-Based Assays: The compound's activity is evaluated in relevant cell lines to confirm its mechanism of action and assess its effects on cellular processes such as proliferation and apoptosis. nih.gov

Pharmacokinetics (ADME): This involves studying the Absorption, Distribution, Metabolism, and Excretion of the compound in animal models. numberanalytics.com These studies determine the compound's bioavailability, half-life, and how it is cleared from the body. nih.gov

In Vivo Efficacy Studies: The compound is tested in animal models of the disease to evaluate its therapeutic effect. numberanalytics.com

Safety and Toxicology Studies: These studies are designed to identify any potential toxic effects of the compound. numberanalytics.com This includes assessing for cardiotoxicity (e.g., hERG assay) and genotoxicity (e.g., Ames test). nih.gov

Table 2: Preclinical Evaluation Parameters

Parameter Description Method of Evaluation
Potency The concentration of the compound required to produce a specific biological effect. biobide.com In vitro enzyme or receptor binding assays (e.g., IC50 determination). nih.gov
Selectivity The compound's ability to interact with its intended target over other targets. biobide.com Screening against a panel of related enzymes or receptors.
Cellular Activity The effect of the compound on cellular functions. Cell proliferation assays, apoptosis assays. nih.gov
Pharmacokinetics The study of how the body affects the drug (ADME). numberanalytics.com In vivo studies in animal models to determine bioavailability, half-life, etc. nih.gov
Efficacy The ability of the compound to produce the desired therapeutic effect in a living organism. biobide.com Testing in animal models of the target disease.

| Safety | The potential for the compound to cause adverse effects. numberanalytics.com | In vitro and in vivo toxicology studies (e.g., hERG assay, Ames test). nih.gov |

Through these comprehensive preclinical evaluations, researchers can identify promising drug candidates based on the this compound scaffold that have the potential for further development into new medicines.

Advanced Applications in Organic Synthesis and Materials Science

Azepane-4-carbonitrile as a Versatile Synthetic Intermediate

This compound serves as a valuable and versatile intermediate in organic synthesis, primarily due to the reactivity of both its nitrile group and the azepane ring. rsc.org The seven-membered azepane ring is a significant structural motif found in numerous bioactive molecules and natural products. nih.govmdpi.com Consequently, derivatives of azepane are widely utilized as key intermediates in synthetic chemistry. rsc.org

The chemical versatility of this compound stems from its ability to undergo a variety of transformations. The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing pathways to different classes of functionalized azepanes. Furthermore, the nitrile group can be substituted under appropriate conditions, allowing for the introduction of other functional groups. The nitrogen atom within the azepane ring can act as a nucleophile in substitution reactions or be oxidized to form N-oxide derivatives. These reactions allow for extensive derivatization, making this compound a flexible precursor for a range of more complex molecules. The strategic placement of the nitrile group at the C-4 position influences the conformational behavior and stereochemical outcomes of reactions, which is a critical consideration in the synthesis of pharmacologically active compounds.

Research has demonstrated the conversion of azepane intermediates into highly functionalized derivatives. For instance, synthetic protocols have been developed to transform azepane products into other valuable compounds, such as introducing a triple bond functionality or creating bicyclic isoxazolidine (B1194047) compounds. rsc.org Another example includes a multi-step sequence involving olefin cross-metathesis with acrylonitrile (B1666552) followed by hydrogenation to produce substituted azepanes. researchgate.net

Table 1: Key Chemical Transformations of this compound

Reaction TypeFunctional GroupReagents/ConditionsProduct Type
Reduction NitrileHydrogen gas with palladium catalyst, Tin(II) chloride4-(aminomethyl)azepane
Substitution NitrileAppropriate nucleophilesVarious 4-substituted azepanes
Oxidation Ring NitrogenHydrogen peroxide, PeracidsThis compound N-oxide
Nucleophilic Substitution Ring NitrogenElectrophilesN-substituted azepane-4-carbonitriles

This table is a summary of potential reactions based on the general reactivity of the functional groups present in this compound.

Role as Building Blocks for the Construction of Complex Molecular Architectures

This compound and its derivatives are fundamental building blocks for the synthesis of complex organic and biological compounds. cymitquimica.comevitachem.com Heterocyclic compounds, in general, are among the most varied and essential fragments used by chemists in organic synthesis, with many heterocyclic scaffolds being prevalent in pharmacologically active molecules. sigmaaldrich.com The azepane scaffold is a key component in molecules with a wide range of biological activities, including potential antidiabetic, anticancer, and antiviral properties. rsc.orgnih.gov

The utility of azepane-based building blocks lies in their ability to form the core of more intricate molecular structures. evitachem.com The synthesis of non-fused N-aryl azepane derivatives, for example, highlights a methodology to create diverse and challenging molecular architectures that can be further derivatized. rsc.org The seven-membered ring system can be incorporated into larger structures, and its inherent flexibility and potential for stereoisomerism are key features in the design of new molecules. Research on polyhydroxylated azepanes, for instance, shows that the ring system can accommodate multiple functional groups while maintaining structural integrity, suggesting its role as a scaffold for complex architectures.

Furthermore, azepane derivatives are used in the creation of functional polymers with potential applications in electronics and materials science. solubilityofthings.com The capacity of the azepane ring to participate in various chemical reactions makes it a valuable component for synthesizing larger, more complex structures with novel properties. solubilityofthings.com The development of synthetic routes to fused azepine derivatives, which are important pharmacophore fragments, further underscores the importance of azepane-based synthons. researchgate.net

Table 2: Examples of Complex Structures Derived from Azepane Building Blocks

Product ClassSynthetic StrategySignificanceReference
N-Aryl Azepanes Pd/LA-catalyzed [5+2] annulationProvides access to non-fused N-functionalized azepanes with diverse substitution patterns. rsc.org
Fused Dihydroazepines Rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangementCreates fused heterocyclic systems, which are common in pharmacologically active compounds. researchgate.net
Functional Polymers Polymerization of azepane derivativesPotential applications in materials science and electronics. solubilityofthings.com
Polyhydroxylated Azepanes Asymmetric dihydroxylationServe as intermediates for complex molecules and analogues of biologically important compounds like nojirimycin. mdpi.com

Incorporation into Supramolecular Systems and Peptide Chemistry

The unique conformational properties of the seven-membered azepane ring make its derivatives attractive candidates for incorporation into supramolecular assemblies and peptide structures. In peptide chemistry, the use of constrained amino acids is a well-established strategy for inducing and stabilizing specific secondary structures, such as β-turns and helices. researchgate.net

A diastereomerically pure azepane-derived quaternary amino acid has been shown to be an effective inducer of β-turns when incorporated into tetrapeptide models. researchgate.net The position of the azepane residue within the peptide sequence influences the stabilization of these turns. researchgate.net Conformational analysis through methods like NMR spectroscopy, X-ray crystallography, and molecular modeling confirmed that placing the azepane amino acid at the i+1 position of a peptide sequence effectively promotes the formation of a β-turn structure. researchgate.net

Beyond influencing secondary structure, these azepane-containing peptides can engage in self-assembly to form higher-order supramolecular structures. For example, a β-turn-containing peptide model was observed to form a supramolecular helical arrangement in the solid state while retaining its core β-turn conformation. researchgate.net This demonstrates the potential of azepane-based building blocks in designing peptide-based supramolecular systems with controlled architectures. researchgate.netnih.gov The ability to direct both local conformation (secondary structure) and global assembly (supramolecular structure) is a key goal in the field of peptide-based materials. nih.gov

Potential Applications in Catalyst Design and Development

While this compound itself is primarily a synthetic intermediate, its structural framework holds significant potential for applications in catalyst design, particularly in the development of novel ligands for asymmetric catalysis. The development of new catalytic methods to synthesize azepanes, often employing transition metals like palladium, copper, and titanium, highlights the importance of this heterocyclic system in modern chemistry. rsc.orgubc.caresearchgate.net

The potential for catalyst development stems from several key features of the azepane scaffold:

Coordination Sites: The nitrogen atom within the azepane ring possesses a lone pair of electrons, making it a potential coordination site for a metal center, a fundamental requirement for many catalysts. ubc.ca

Chirality: The azepane ring can be readily functionalized to create multiple stereogenic centers. Chiral ligands are essential for enantioselective catalysis, a critical technology for producing single-enantiomer pharmaceuticals. Photoenzymatic processes have been developed to synthesize chiral N-Boc-4-amino/hydroxy-azepanes with excellent enantiomeric excess, demonstrating that chiral azepane scaffolds are readily accessible. acs.org

Structural Rigidity and Flexibility: The seven-membered ring has a unique conformational profile that is less flexible than an open chain but more flexible than smaller five- or six-membered rings. beilstein-journals.org This distinct structural nature can be exploited to create a specific chiral environment around a catalytic metal center, potentially influencing the stereochemical outcome of a reaction.

For instance, titanium complexes supported by pyridine-derived ligands have been developed for the challenging catalytic formation of the seven-membered azepane ring via hydroamination. ubc.ca This demonstrates that metal complexes can be tailored to interact effectively with and form azepane structures. It is conceivable that, in a reverse approach, chiral azepane derivatives could be used as the ligand framework to influence the reactivity of a metal catalyst in other transformations. The synthesis of complex azepine structures through gold(I) catalysis further illustrates the intimate relationship between catalysis and these N-heterocycles. researchgate.net

Mechanistic and Computational Studies

Elucidation of Reaction Mechanisms for Azepane-4-carbonitrile Synthesis

The synthesis of azepane rings can be achieved through various strategies, including ring-closing reactions, the expansion of smaller cyclic compounds, and complex multistep sequences involving cycloadditions. researchgate.net For instance, palladium-catalyzed cyclization reactions are a powerful method for constructing nitrogen heterocycles. nih.govacs.org Mechanistic studies of such reactions, which may involve intricate rearrangement cascades, benefit significantly from quantum chemical calculations to map out the complex pathways. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. oup.com By calculating the potential energy surface of a reaction, DFT can identify the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. scielo.org.mx This allows researchers to determine the most likely reaction pathway by identifying the one with the lowest activation energy barrier. researchgate.net

For a potential synthesis of this compound, such as a palladium-catalyzed aminocyclization, DFT calculations would be employed to model the entire catalytic cycle. magtech.com.cn This involves mapping the energetics of key steps like oxidative addition, insertion, and reductive elimination. The results of such a study provide a quantitative understanding of the reaction's feasibility and selectivity. nih.gov A computational analysis can also rationalize the impact of different ligands or reaction conditions on the outcome. nih.gov

The following table conceptualizes the type of data generated from a DFT study on a hypothetical reaction pathway for the synthesis of this compound.

Reaction StepDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsStarting materials + Catalyst0.0
Transition State 1 (TS1)Energy barrier for initial catalyst-substrate association+18.5
Intermediate 1Stable catalyst-substrate complex-5.2
Transition State 2 (TS2)Energy barrier for the key ring-forming step+24.8
Intermediate 2Cyclized intermediate complex-15.7
Transition State 3 (TS3)Energy barrier for product release from catalyst+12.3
ProductsThis compound + Regenerated Catalyst-25.0

Molecular Dynamics Simulations for Conformational Behavior and Interactions

The seven-membered azepane ring is inherently flexible and can exist in a variety of low-energy conformations, such as chair, twist-chair, and twist-boat forms. nih.gov Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information on their fluctuations and conformational changes. researchgate.net MD simulations model the physical movements of atoms and molecules over a given period, offering atomic-level insights into molecular behavior.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.gov These simulations also provide a picture of how the molecule interacts with its environment, for example, by modeling the specific interactions with solvent molecules. rsc.org When studying potential drug candidates, MD is used to assess the stability of a protein-ligand complex over time, revealing how the ligand and the protein's active site adapt to each other. nih.govscielo.org.mx

The table below outlines typical parameters and analyses performed in an MD simulation study of this compound.

Parameter/AnalysisDescriptionTypical Value/Purpose
Force FieldA set of parameters to calculate the potential energy of the system.OPLS, AMBER, CHARMM
Solvent ModelRepresentation of the solvent environment.Explicit (e.g., TIP3P water) or Implicit
Simulation TimeThe duration over which the molecular trajectory is calculated.50 - 500 ns
Temperature/PressureThermodynamic conditions of the simulation.300 K / 1 bar
RMSD (Root-Mean-Square Deviation)Measures the average deviation of atomic positions from a reference structure.To assess conformational stability.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual atoms or residues.To identify flexible regions of the molecule.
Radius of Gyration (Rg)Measures the compactness of the molecule.To monitor conformational changes (folding/unfolding).
SASA (Solvent Accessible Surface Area)Measures the surface area of the molecule exposed to the solvent.To analyze interactions with the solvent.

Quantum Chemical Investigations of Reactivity and Selectivity

Quantum chemical calculations provide fundamental insights into the electronic properties that govern the reactivity and selectivity of a molecule. acs.orgnih.gov Analyses such as Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) are used to understand a molecule's stability and predict its behavior in chemical reactions. acs.orgresearchgate.netsemanticscholar.org

This table summarizes key quantum chemical descriptors and their relevance to the reactivity of this compound.

DescriptorDefinitionSignificance for Reactivity & Selectivity
EHOMOEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability; higher energy suggests higher reactivity as a nucleophile.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability; lower energy suggests higher reactivity as an electrophile.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.A small gap generally implies high chemical reactivity and low kinetic stability.
Chemical Hardness (η)Calculated as (ELUMO - EHOMO)/2.Measures resistance to change in electron distribution; higher hardness indicates lower reactivity. scielo.org.mx
Molecular Electrostatic Potential (MEP)3D map of electrostatic potential on the molecular surface.Identifies positive (electrophilic attack) and negative (nucleophilic attack) sites. rsc.orgacs.org
Natural Bond Orbital (NBO) AnalysisAnalysis of electron density and orbital interactions.Reveals stabilizing intramolecular charge-transfer interactions and bond strengths. nih.govnih.gov

Advanced Protein-Ligand Docking and Binding Interaction Analysis

The azepane structure is a recognized scaffold in the design of pharmacologically active compounds, including kinase inhibitors. nih.gov Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. neliti.comneliti.comresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. nih.gov

In a docking study involving this compound, the molecule would be treated as a ligand and placed into the binding site of a target protein (e.g., a kinase). researchgate.net Docking algorithms generate numerous possible binding poses and use scoring functions to estimate the binding affinity for each pose. neliti.com The most favorable poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.govmdpi.com This analysis helps to rationalize the ligand's potency and provides a foundation for designing derivatives with improved binding affinity and selectivity. u-strasbg.frescholarship.org

The following table presents a hypothetical summary of a docking analysis for this compound within a protein kinase active site.

Protein ResidueInteraction TypeLigand Group InvolvedDistance (Å)
Valine 25Hydrophobic InteractionAzepane Ring (CH2)3.8
Leucine 98Hydrophobic InteractionAzepane Ring (CH2)4.1
Glutamate (B1630785) 100Hydrogen BondAzepane Ring (N-H)2.9
Aspartate 155Hydrogen BondNitrile Group (Nitrogen)3.1
Phenylalanine 157π-Alkyl InteractionAzepane Ring (CH2)4.5

Future Perspectives and Emerging Research Areas

Development of Novel Azepane-4-carbonitrile Scaffolds with Enhanced Bioactivity

The development of novel molecular scaffolds is a cornerstone of drug discovery, aiming to create compounds with improved potency, selectivity, and pharmacokinetic properties. The this compound framework offers a unique three-dimensional structure that is advantageous for designing new drugs. researchgate.net Future research is focused on the strategic modification of this core structure to generate extensive libraries of new chemical entities with enhanced biological activity.

By combining the this compound core with other pharmacologically important motifs, such as those found in tryptophan or other amino acids, researchers can design hybrid molecules with novel or improved therapeutic profiles. mdpi.comnih.gov This strategy aims to create bifunctional molecules or compounds that can interact with multiple biological targets simultaneously, a promising approach for complex diseases. The overarching goal is to systematically explore the structure-activity relationships (SAR) to guide the design of next-generation drug candidates with superior efficacy. researchgate.netdntb.gov.ua

Integration with High-Throughput Screening Technologies for New Target Identification

The synthesis of large, diverse libraries of this compound derivatives is most powerful when coupled with high-throughput screening (HTS) technologies. HTS allows for the rapid testing of thousands of compounds against a specific biological target or cellular pathway, dramatically accelerating the pace of drug discovery. nih.govj-morphology.com The integration of combinatorial synthesis of this compound analogs with HTS is a key future direction for identifying novel drug leads.

Modern HTS methods encompass a range of techniques, including fluorescence-based assays, mass spectrometry, and infrared thermography, which can be adapted to screen for various activities. nih.govmpg.de For instance, a fluorescence-based assay has been developed for the HTS of chiral amines, a class of compounds directly related to derivatives of this compound. nih.gov Such an approach could be used to screen a library of these compounds for interaction with a target protein, where a change in fluorescence signals a "hit."

The results from HTS not only identify active compounds but also provide valuable data for computational modeling and quantitative structure-activity relationship (QSAR) studies. researchgate.netacs.org This synergy between experimental screening and in silico analysis enables a more rational and efficient optimization process, turning initial hits into viable lead compounds. The combination of diverse chemical libraries based on the this compound scaffold and advanced HTS platforms creates a robust engine for discovering inhibitors or modulators for new and challenging biological targets. nih.gov

Exploration of Targeted Drug Delivery Systems Utilizing this compound Motifs

A significant challenge in pharmacology is delivering a drug specifically to the diseased tissue or cells while minimizing exposure to healthy parts of the body. Targeted drug delivery systems (DDS) are designed to overcome this hurdle. uoregon.edu Future research will likely explore the incorporation of bioactive this compound derivatives into sophisticated DDS to enhance their therapeutic index.

These systems often employ nanocarriers such as liposomes, micelles, or polymeric nanoparticles to encapsulate the drug. uoregon.edunih.gov The surface of these carriers can be decorated with targeting ligands—such as peptides, antibodies, or small molecules—that recognize and bind to specific receptors overexpressed on target cells. For example, peptides that home to the bone marrow have been used to deliver drugs for leukemia. uoregon.edu An this compound-based drug could be loaded into such a nanoparticle, directing the therapy precisely to the site of disease.

Furthermore, "smart" drug delivery systems that respond to specific stimuli within the local microenvironment (e.g., changes in pH or redox potential) are a major area of innovation. nih.gov The chemical properties of this compound or its derivatives could potentially be exploited to create linkages within a DDS that are cleaved only under the specific conditions of a tumor microenvironment, triggering the release of the active drug precisely where it is needed. nih.gov

Identification of New Biological Targets and Signaling Pathways Modulated by this compound

While azepane-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antidiabetic effects, the specific molecular targets for many derivatives, including this compound, are not fully elucidated. tandfonline.com A key area of future research is the identification of the precise enzymes, receptors, and signaling pathways that are modulated by this class of molecules.

Research into related heterocyclic compounds provides clues to potential targets. For instance, various azepine and azepane derivatives have been investigated as modulators of pathways like the Wnt/Frizzled signaling pathway, which is crucial in development and disease. google.com Other studies on nitrogen-containing heterocycles have identified key enzymes such as Glycogen Synthase Kinase 3β (GSK-3β) and proteases like cathepsins as viable targets. researchgate.netnih.gov

By employing techniques such as chemical proteomics, thermal shift assays, and genetic screening, researchers can systematically identify the binding partners of this compound derivatives within the cell. Uncovering these targets and pathways will not only explain the observed biological effects but also open up new therapeutic applications for these compounds.

Advancements in Sustainable and Cost-Effective Production Methods for this compound

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and chemical intermediates. acs.org Future research on this compound will undoubtedly focus on developing more sustainable, efficient, and cost-effective production methods, moving away from traditional processes that may use hazardous reagents or generate significant waste.

Key advancements include the use of greener solvents, biocatalysis, and more energy-efficient reaction conditions. researchgate.netacs.org For example, microwave-assisted organic synthesis (MAOS) and continuous flow reactors are modern techniques that can dramatically reduce reaction times and improve yields. One study highlighted a microwave-assisted synthesis that produced a related compound with 88% yield in just 15 minutes. The use of water as a reaction solvent, facilitated by novel catalysts, represents another significant step towards greener chemical production. tandfonline.com

The table below compares a traditional synthesis approach with emerging sustainable methods, highlighting the potential improvements in efficiency and environmental impact.

ParameterTraditional MethodSustainable Method (Example)
Technology Conventional Batch HeatingMicrowave-Assisted Synthesis
Catalyst BF₃·SiO₂
Yield Moderate88%
Reaction Time Several hours0.25 hours (15 minutes)
Solvent Often chlorinated solventsGreener solvent options
Energy Input High and prolongedLower and targeted

Furthermore, the development of automated tools that can assess the sustainability of a chemical process in real-time will enable chemists to make data-driven decisions early in the design phase, ensuring that new production routes for compounds like this compound are green from the outset. cefic.org

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Azepane-4-carbonitrile?

To confirm the structure and purity of this compound, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze molecular connectivity and stereochemistry. Infrared (IR) spectroscopy can identify functional groups like nitriles. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) should quantify purity and detect impurities. Cross-reference spectral data with literature or databases like SciFinder to validate results .

Q. How can researchers verify the synthesis pathway of this compound using existing literature?

Conduct a systematic literature review using databases such as Reaxys or SciFinder to identify reported synthetic routes (e.g., cyclization of amines with carbonyl reagents). Compare reaction conditions (solvents, catalysts, temperatures) and yields. Validate your protocol by replicating a published method, then optimize variables (e.g., reaction time, stoichiometry) while documenting deviations .

Q. What are the best practices for recording experimental data during this compound synthesis?

Maintain a detailed lab notebook with timestamps, reagent quantities, and procedural adjustments. Use standardized formats for reporting reaction conditions (e.g., molar ratios, solvent systems). Raw data (TLC plates, spectra) should be digitized and archived. Employ statistical tools to calculate averages and standard deviations for replicated experiments .

Advanced Research Questions

Q. How should researchers design experiments to optimize the cyclization step in this compound synthesis?

Apply a Design of Experiments (DoE) approach to evaluate critical variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. Validate predictions with confirmatory runs and compare yields/purity via ANOVA .

Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

Perform meta-analyses of published studies to identify confounding variables (e.g., assay protocols, cell lines). Replicate key experiments under controlled conditions, ensuring adherence to standardized procedures (e.g., IC₅₀ measurements). Use statistical tests (e.g., t-tests) to assess reproducibility and propose hypotheses for discrepancies (e.g., enantiomeric impurities) .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity?

Employ density functional theory (DFT) to model reaction mechanisms (e.g., ring-closure energetics). Compare calculated activation energies with experimental kinetics. Use molecular docking studies to predict binding affinities for biological targets, guiding the design of analogs with improved activity .

Q. What strategies mitigate batch-to-batch variability in this compound production for pharmacological studies?

Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use in-line monitoring (e.g., FTIR spectroscopy) during synthesis to detect deviations in real time. Establish acceptance criteria for purity (>98%) and enantiomeric excess (if applicable) using validated analytical methods .

Methodological Notes

  • Data Analysis : Use tools like GraphPad Prism or R for statistical analysis. Report confidence intervals and effect sizes for biological data .
  • Literature Reviews : Prioritize peer-reviewed journals and avoid non-academic sources. Use citation management software (e.g., Zotero) to track references .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.